Head-to-Head Serum Urate Lowering: Puliginurad vs. Lesinurad and Verinurad
In early-phase clinical data reported by the developer, Puliginurad (YL-90148) demonstrated serum urate-lowering efficacy that was significantly superior to both lesinurad (FDA-approved, now discontinued) and verinurad (AstraZeneca's second-generation URAT1 inhibitor that failed Phase 2) [1]. The precise magnitude of difference (e.g., absolute sUA reduction in mg/dL) has not been disclosed in publicly available sources as of this publication date.
| Evidence Dimension | Serum urate reduction efficacy |
|---|---|
| Target Compound Data | Reported as 'significantly superior' to comparators; quantitative magnitude not publicly disclosed |
| Comparator Or Baseline | Lesinurad (approved dose 200 mg once daily) and Verinurad (clinical dose range up to 15 mg) |
| Quantified Difference | Qualitative superiority reported; exact quantitative difference unavailable |
| Conditions | Early-phase clinical trial data from sponsor (Shanghai Yingli Pharmaceutical); cross-study comparison context |
Why This Matters
For procurement of clinical trial materials or research compounds, Puliginurad's reported superiority over a discontinued approved agent (lesinurad) and a failed clinical candidate (verinurad) positions it as a next-generation URAT1 inhibitor with potentially enhanced efficacy for urate-lowering studies.
- [1] Yingli Pharma. YL-90148 Clinical Data Press Release. 2019. View Source
